molecular formula C12H18N2O4 B6505346 5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide CAS No. 1396750-49-4

5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide

Cat. No. B6505346
CAS RN: 1396750-49-4
M. Wt: 254.28 g/mol
InChI Key: ZANDJAXEKKJRLO-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide, or 5-CP-O-MMP, is a cyclopropyl derivative of oxazole-3-carboxamide. It is a synthetic compound that has been studied for its potential applications in laboratory experiments, drug design, and scientific research.

Scientific Research Applications

5-CP-O-MMP has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and as a ligand in receptor binding assays. It has also been used to study the binding of small molecules to proteins and other biological targets. Additionally, 5-CP-O-MMP has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 5-CP-O-MMP is not yet fully understood. It is believed that the cyclopropyl group of 5-CP-O-MMP binds to the active site of a protein or other biological target and modulates its activity. The cyclopropyl group may also interact with other residues in the active site to form a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CP-O-MMP are not yet fully understood. However, it has been shown to interact with proteins and other biological targets, suggesting that it may have some effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CP-O-MMP in lab experiments is that it is a synthetic compound, which makes it easier to obtain than naturally-occurring compounds. Additionally, 5-CP-O-MMP is relatively stable and can be stored for extended periods of time. However, 5-CP-O-MMP is not soluble in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are a few potential future directions for 5-CP-O-MMP. One potential direction is to further explore its potential applications in scientific research and drug design. Additionally, further research could be done to understand the mechanism of action of 5-CP-O-MMP and to identify potential therapeutic targets. Finally, 5-CP-O-MMP could be used as a scaffold for the design of novel compounds with improved properties.

Synthesis Methods

5-CP-O-MMP can be synthesized in a few different ways. The most common method is by reacting a cyclopropyl-substituted aniline with a 1,2-oxazole-3-carboxamide derivative in the presence of a strong base. An alternative method is to react an alkyl halide with a 1,2-oxazole-3-carboxamide derivative in the presence of a strong base. The reaction of 5-CP-O-MMP with a strong base will produce a cyclopropyl derivative of oxazole-3-carboxamide.

properties

IUPAC Name

5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(16,7-17-2)6-13-11(15)9-5-10(18-14-9)8-3-4-8/h5,8,16H,3-4,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANDJAXEKKJRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2CC2)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)isoxazole-3-carboxamide

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